Product packaging for 4-(Piperidin-2-yl)quinoline(Cat. No.:)

4-(Piperidin-2-yl)quinoline

Cat. No.: B13596413
M. Wt: 212.29 g/mol
InChI Key: RPWDFIWLOWILOA-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)quinoline is a chemical compound of significant interest in medicinal chemistry and parasitology research, particularly in the development of novel antimalarial agents. It belongs to a class of quinoline-piperidine conjugates that have demonstrated highly potent in vitro antiplasmodial activities in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum . The quinoline scaffold is a privileged structure in antimalarial research, historically exemplified by drugs like chloroquine and quinine . The incorporation of a piperidine moiety, a weakly basic heterocycle, is a strategic design element intended to facilitate uptake and accumulation via pH trapping in the parasite's acidic digestive vacuole, a mechanism crucial for the compound's activity . Within the vacuole, such compounds are believed to inhibit the biocrystallization of toxic heme into hemozoin, leading to parasitic death . Research suggests that side-chain modifications, including the introduction of heterocycles like piperidine, can help circumvent resistance mechanisms in resistant parasite strains, making this compound a valuable scaffold for hit-to-lead optimization studies . Furthermore, structurally related compounds featuring the quinoline-piperidine motif have been investigated for a range of other pharmacological activities, indicating the broader research utility of this chemotype . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B13596413 4-(Piperidin-2-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-6-13-11(5-1)12(8-10-16-13)14-7-3-4-9-15-14/h1-2,5-6,8,10,14-15H,3-4,7,9H2

InChI Key

RPWDFIWLOWILOA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Piperidin 2 Yl Quinoline and Its Structural Analogues

Foundational Synthetic Routes to the Quinoline (B57606) Core

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile entry points to this important scaffold. These methods allow for the preparation of a wide array of substituted quinolines, which can then serve as precursors for the introduction of the piperidin-2-yl group.

Friedländer Annulation and Related Cyclization Strategies

The Friedländer synthesis is a classical and widely utilized method for the formation of quinoline derivatives. wikipedia.orgwikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, in the presence of an acid or base catalyst. organic-chemistry.org

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and subsequent dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base between the amino group of the 2-aminobenzaldehyde/ketone and the carbonyl of the reaction partner, which then undergoes an intramolecular aldol-type reaction and dehydration. wikipedia.org The reaction conditions can be tuned with various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, to optimize yields and accommodate a range of functional groups. wikipedia.org

Table 1: Comparison of Catalysts in Friedländer Annulation

CatalystReaction ConditionsTypical YieldsReference
p-Toluenesulfonic acidSolvent-free, microwave irradiationHigh organic-chemistry.org
IodineMild conditionsHigh organic-chemistry.org
Neodymium(III) nitrate hexahydrateEfficient and rapidGood to excellent organic-chemistry.org
Choline-based deep eutectic solventsDual role as solvent and catalystExcellent researchgate.net

Pfitzinger Condensation Approaches

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

This method is particularly useful for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a valuable functional group for further modifications. Variations of the Pfitzinger reaction, such as the Halberkann variant using N-acyl isatins, lead to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Palladium-Catalyzed C-H Functionalization

Modern synthetic methods have increasingly turned to transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of quinoline derivatives. acs.orgnih.govrsc.org These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the quinoline ring, often with high regioselectivity.

For instance, the C8-selective arylation of quinoline N-oxides has been achieved using a palladium catalyst, a selectivity that is unusual as many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2 selective. acs.org The mechanism of these reactions often involves the formation of a palladacycle intermediate, directed by a coordinating group on the substrate. nih.gov The choice of ligands, oxidants, and reaction conditions plays a crucial role in determining the site-selectivity and efficiency of the C-H functionalization. nih.govyoutube.com

Regioselective Synthesis Techniques

Achieving specific substitution patterns on the quinoline ring is a key challenge in the synthesis of complex molecules. Several strategies have been developed to control the regioselectivity of quinoline synthesis. The choice of the foundational synthetic route itself, such as the Pfitzinger reaction which specifically yields 4-carboxyquinolines, is a primary determinant of the substitution pattern. wikipedia.orgresearchgate.net

Furthermore, in reactions like the Friedländer synthesis, the use of unsymmetrical ketones can lead to mixtures of regioisomers. nih.gov Careful selection of substrates and reaction conditions is therefore necessary to favor the formation of the desired isomer. For pre-formed quinoline rings, regioselective functionalization can be achieved through directed metalation or by leveraging the inherent electronic properties of the quinoline system. For example, nucleophilic aromatic substitution (SNAr) reactions on halo-substituted quinolines, such as 4-chloroquinoline, are highly regioselective, with nucleophiles preferentially attacking the C4 position. nih.govresearchgate.net

Introduction and Functionalization of the Piperidine (B6355638) Moiety at the Quinoline C-4 Position

Once a suitably functionalized quinoline core is obtained, the next critical step is the introduction of the piperidine moiety at the C-4 position. Several synthetic strategies can be employed for this transformation.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

In the context of synthesizing 4-(piperidin-2-yl)quinoline, a plausible, though not explicitly detailed in the provided search results, reductive amination strategy could involve the reaction of a quinoline derivative bearing a carbonyl group at the 4-position with 2-aminopiperidine. Alternatively, a precursor to the piperidine ring could be involved. For example, a reaction between a quinoline-4-carboxaldehyde and a suitable amine precursor to the piperidine ring, followed by cyclization and reduction, could be envisioned. A study by Spiteller and co-workers detailed the synthesis of (aminomethyl)quinolines decorated with a monocyclic piperidine side chain via reductive amination using various quinoline carboxaldehydes. nih.gov

Table 2: Reductive Amination for the Synthesis of Quinoline-Piperidine Scaffolds

Quinoline SubstrateAmineReducing AgentProduct TypeReference
Quinoline carboxaldehydesMonocyclic piperidine derivativesSodium borohydride(Aminomethyl)quinolines with piperidine side chain nih.gov

While a direct reductive amination to form this compound is a theoretically sound approach, the specific conditions and yields for this exact transformation require further experimental investigation. The general utility of reductive amination in creating quinoline-piperidine linkages is, however, well-established. nih.gov

Grignard Reagent-Mediated Additions

The addition of organometallic reagents, particularly Grignard reagents, to quinoline precursors represents a fundamental strategy for C-C bond formation at the C-2 or C-4 position. The reaction of quinoline N-oxides with Grignard reagents, such as those derived from suitably protected halopiperidines, can provide a direct route to substituted quinolines. The N-oxide functional group activates the quinoline ring, making the C-2 and C-4 positions susceptible to nucleophilic attack. The regioselectivity of the addition can be influenced by the steric and electronic nature of the Grignard reagent and the substituents on the quinoline N-oxide.

For instance, a piperidin-2-yl Grignard reagent, prepared from an N-protected 2-chloropiperidine, could be added to quinoline N-oxide. The initial addition would likely yield a di-hydroquinoline intermediate, which upon rearomatization (often via oxidation or elimination), would furnish the desired this compound. This method is particularly valuable for creating a direct carbon-carbon linkage between the piperidine and quinoline rings.

Reagent 1Reagent 2Key TransformationProduct TypeRef.
Quinoline N-oxidePiperidinyl Grignard ReagentNucleophilic Addition2- or 4-substituted Quinoline rsc.org
4-HaloquinolineMg, then Piperidone derivativeGrignard formation and addition4-(hydroxy-piperidinyl)quinolineN/A

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a widely employed and efficient method for attaching amine nucleophiles to heteroaromatic rings. researchgate.net This pathway is highly relevant for the synthesis of this compound, typically involving the reaction of a 4-haloquinoline with a piperidine-based nucleophile. 4-Chloroquinoline is a common and reactive substrate for this transformation.

The reaction proceeds via an addition-elimination mechanism, where the piperidine nitrogen attacks the electron-deficient C-4 position of the quinoline ring, forming a Meisenheimer complex. researchgate.net Subsequent elimination of the halide leaving group restores aromaticity and yields the final product. The reactivity in these SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the quinoline ring. nih.govrsc.org The reaction can be catalyzed by acids or bases, which can affect the reaction rate and yield. researchgate.net For example, reacting 4-chloroquinoline with 2-aminomethylpiperidine under microwave irradiation can afford the corresponding 4-aminoquinoline (B48711) derivatives. nih.gov

Quinoline SubstrateNucleophileConditionsProductRef.
4-ChloroquinolinePiperidin-2-amineBase catalysis, Heat4-(Piperidin-2-ylamino)quinoline nih.gov
2,4-DichloroquinazolinePiperidineRegioselective at C-42-Chloro-4-(piperidin-1-yl)quinazoline mdpi.com
4-Chloro-7-methoxyquinoline2-MethylpiperidineAcid catalysis4-(2-Methylpiperidin-1-yl)-7-methoxyquinoline researchgate.net

Condensation Reactions for Side Chain Integration

Condensation reactions provide a powerful tool for constructing the quinoline core itself, with the piperidine side chain being incorporated as part of one of the starting materials. Classic quinoline syntheses, such as the Friedländer or Combes reactions, can be adapted for this purpose.

In a modified Friedländer synthesis, an o-aminobenzaldehyde or o-aminobenzoketone could be condensed with a ketone bearing a piperidine moiety at the α-position (e.g., 1-(piperidin-2-yl)propan-2-one). The base- or acid-catalyzed condensation would form the quinoline ring system with the piperidine side chain directly integrated at the desired position. Another approach involves the Knoevenagel condensation followed by an intramolecular aza-Wittig reaction, which can be used to assemble substituted quinoline cores from building blocks that could contain the piperidine unit. nih.gov These methods offer high convergence, building the complex scaffold in a single, efficient step.

Advanced Synthetic Transformations and Derivatization

Once the core this compound structure is assembled, further modifications can be introduced through advanced synthetic transformations. These reactions allow for the fine-tuning of the molecule's properties by adding diverse functional groups.

Carbon-Carbon Bond Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is highly effective for the arylation and alkylation of heterocyclic systems. researchgate.net This reaction can be applied to the this compound scaffold in several ways.

Halide PartnerBoronic Acid PartnerCatalystBaseProductRef.
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenylquinoline researchgate.net
2-(4-Bromophenoxy)quinolin-3-carbaldehydePyridin-4-ylboronic acid[(dppf)PdCl₂]Cs₂CO₃2-(4-(Pyridin-4-yl)phenoxy)quinolin-3-carbaldehyde nih.gov
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline researchgate.net

Amidation and Esterification Procedures

The presence of functional groups on the this compound core, such as a carboxylic acid or an amine, allows for derivatization through amidation and esterification. For example, if the piperidine ring contains a primary or secondary amine, it can be acylated to form amides. Similarly, a carboxylic acid group on either the quinoline or piperidine ring can be converted to an ester or an amide.

Standard peptide coupling reagents (e.g., EDC, DCC) or the conversion of a carboxylic acid to an acyl chloride followed by reaction with an amine or alcohol are common procedures. researchgate.netreddit.com These reactions are generally high-yielding and tolerate a wide range of functional groups, enabling the synthesis of diverse derivatives. For example, a quinoline-3-carboxylic acid can be reacted with tetraalkylthiuram disulfides to form quinoline-3-carboxamides under simple conditions. researchgate.net Such derivatizations are crucial for modifying the physicochemical properties of the parent compound.

Multi-Step Pathway Design and Optimization

Optimization of such a sequence involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time for each step. researchgate.net For instance, in a multi-step synthesis involving a hydrogenation followed by an amidation, each step can be optimized individually and then combined into a telescoped continuous flow process to improve efficiency and reduce waste. nih.gov The use of automated synthesis platforms and optimization algorithms can accelerate the development of robust and high-yielding synthetic routes. nih.govrsc.org Protecting group strategies are also a key consideration, particularly for managing reactive functional groups on the piperidine nitrogen or other parts of the molecule during the synthetic sequence.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, improved yields, and milder reaction conditions. nih.govnih.gov This green chemistry approach has been successfully applied to the synthesis of quinoline and piperidine-containing compounds. nih.gov

Research has demonstrated the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various aromatic acid hydrazides. This method facilitates the rapid synthesis of piperidinyl-quinoline acylhydrazone derivatives, achieving excellent yields in a matter of minutes (4–6 minutes) under ambient temperature. mdpi.comsemanticscholar.org The protocol involves dissolving the quinoline-piperidine aldehyde and the acid hydrazide in ethanol with a catalytic amount of glacial acetic acid, followed by exposure to ultrasonic waves. mdpi.com Similarly, ultrasound has been used in the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water to rapidly produce 2-substituted quinolines, with SnCl₂·2H₂O as a precatalyst. nih.gov These protocols highlight the efficiency and environmental benefits of using sonochemistry in the synthesis of complex heterocyclic systems. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis of Quinoline-Piperidine Analogues
ReactantsCatalyst/SolventConditionsProduct TypeKey FindingsReference
6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazidesGlacial Acetic Acid / EthanolUltrasound waves, Room temp.Piperidinyl-quinoline acylhydrazonesRapid reaction (4-6 min), Excellent yields mdpi.comsemanticscholar.org
Aniline, Aldehydes, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂O / WaterUltrasound irradiation2-substituted quinolinesRapid, one-pot synthesis in an aqueous medium nih.gov
8-aminoquinoline, 4-R-benzenesulfonyl chlorideNone specified / MethanolUltrasound irradiationHybrid quinoline-benzenesulfonamidesEfficient N-acylation as a key step in a two-step synthesis researchgate.net

Stereoselective Synthesis and Isomer Isolation

The this compound structure contains a chiral center at the C2 position of the piperidine ring, leading to the existence of enantiomers. The stereoselective synthesis and isolation of specific isomers are crucial, as different enantiomers can exhibit distinct biological activities.

Methodologies for achieving stereoselectivity often involve the use of chiral catalysts or resolving agents. For instance, in the synthesis of related heterocyclic systems, chiral phosphoramidite-ligated nickel catalysts have been shown to promote the enantioselective arylation of racemic N-acyliminium precursors, demonstrating the potential for metal-catalyzed asymmetric synthesis. rsc.org

Isomer isolation can be achieved by resolving racemic mixtures. A common technique involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, due to their different physical properties. For example, the resolution of racemic (±)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a structural analogue, was accomplished using optically active derivatives of 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide. nih.gov This approach, forming diastereomers that are then separated, is a foundational strategy for obtaining enantiomerically pure compounds. Furthermore, advanced techniques such as azomethine ylide cycloaddition reactions can provide high levels of regio- and stereoselectivity in the synthesis of complex N-heterocycles, with the stereochemistry of the products often confirmed by X-ray diffraction studies. researchgate.net

Catalysis in the Synthesis of Quinoline-Piperidine Systems

Application of Acid and Base Catalysts

Acid and base catalysts are widely employed in classical quinoline synthesis reactions. acs.org The Friedländer synthesis, for example, involves the condensation and cyclodehydration of an ortho-substituted aniline with a ketone or aldehyde containing a reactive α-methylene group, a reaction often catalyzed by acids or bases. nih.gov

Several well-known named reactions for quinoline synthesis rely on acid catalysis:

Combes/Conrad–Limpach Synthesis : This method involves the condensation of a primary arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed ring closure. nih.gov

Doebner–von Miller Reaction : This reaction utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines under acidic conditions. mdpi.com

Skraup Synthesis : This process synthesizes quinoline from aniline and glycerol in the presence of a strong acid and an oxidant. nih.gov

Modern approaches have expanded the range of acid catalysts to include superacids like trifluoromethanesulfonic acid (TFA), reusable solid acid catalysts such as Nafion NR50, and Brønsted-acidic ionic liquids, which offer advantages like high efficiency and potential for recycling. mdpi.commdpi.com For instance, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the initial condensation step in the formation of quinoline precursors, while polyphosphoric acid facilitates the subsequent cyclization. nih.gov

Table 2: Selected Acid and Base Catalysts in Quinoline Synthesis
Catalyst TypeSpecific Example(s)Associated ReactionRole of CatalystReference
Brønsted AcidStrong acids (e.g., H₂SO₄)Skraup, Doebner-von Miller, CombesPromotes condensation and cyclodehydration nih.gov
Organic Acidp-Toluene sulfonic acid (p-TsOH)Condensation of anilinesCatalyzes enamine intermediate formation nih.gov
Polymeric AcidPolyphosphoric acidCyclizationPromotes intramolecular ring closure nih.gov
Solid AcidNafion NR50Friedländer SynthesisReusable, environmentally friendly catalyst mdpi.com
Ionic Liquid[bmim]HSO₄, [Msim][OOCCCl₃]Friedländer SynthesisActs as an efficient and recyclable catalyst mdpi.com
BaseVariousFriedländer, PfitzingerCatalyzes condensation reactions nih.govmdpi.com

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are indispensable tools for constructing and functionalizing the quinoline-piperidine scaffold, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. nih.gov These methods often provide high yields and functional group tolerance under mild conditions. nih.gov

Various transition metals are utilized in these synthetic protocols:

Cobalt (Co) : Co(III)-catalyzed reactions have been used for the one-pot synthesis of substituted quinolines via a cascade involving C-H activation, carbonylation, and cyclization of anilines and ketones. nih.govmdpi.com

Copper (Cu) : Copper salts can catalyze aerobic oxidative cyclization reactions to form quinoline rings. nih.gov Cu(II)-catalyzed reactions have also been employed for C-N bond formation in the synthesis of related fused heterocyclic systems like benzimidazo[1,2-a]quinoline. beilstein-journals.org

Nickel (Ni) : Ni(0) catalysts facilitate efficient C-C bond formation through the cross-coupling of aryl boronic acids with N-acyliminium precursors derived from quinolines. rsc.org

Palladium (Pd) : Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, are powerful methods for functionalizing pre-formed quinoline or quinazolinone rings with various substituents. semanticscholar.org

Zinc (Zn) : Zinc(II) triflate has been used to catalyze the multicomponent coupling of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines without the need for ligands or co-catalysts. nih.gov

Table 3: Overview of Metal-Catalyzed Reactions in Quinoline Synthesis
Metal CatalystReaction TypeDescriptionReference
Co(III)C-H Activation / CyclizationCascade reaction of anilines and ketones to form quinolines. nih.govmdpi.com
CuAerobic Oxidative Cyclization / C-N CouplingSynthesis of quinolines from N-(2-alkenylaryl)enamines or related fused systems. nih.govbeilstein-journals.org
Ni(0)Cross-CouplingCouples aryl boronic acids with N-acyliminium ions from quinoline precursors. rsc.org
PdHeck, Suzuki, Sonogashira CouplingFunctionalization of halogenated quinolines/quinazolinones. semanticscholar.org
Zn(II)Multicomponent CouplingOne-pot synthesis of 2,3-disubstituted quinolines from alkynes, amines, and aldehydes. nih.gov

Organocatalytic Approaches (e.g., L-Proline)

Organocatalysis, which uses small organic molecules as catalysts, has become a significant area of synthetic chemistry. L-proline, a naturally occurring amino acid, is a particularly versatile and efficient organocatalyst. nih.gov It is considered a bifunctional catalyst; its secondary amine can act as a Lewis base, while its carboxylic acid group can act as a Brønsted acid. nih.gov

L-proline has been effectively used to catalyze the synthesis of both quinoline and piperidine rings:

Quinoline Synthesis : L-proline can catalyze the one-pot, three-component condensation reaction of 2H-indene-1,3-dione, naphthalen-1-amine, and aldehydes in an aqueous medium to produce benzo[h]-indeno[1,2-b]-quinoline derivatives. researchgate.net

Piperidine Synthesis : L-proline and its derivatives, such as L-proline nitrate, have been used as recyclable, green catalysts for the three-component synthesis of highly functionalized piperidines from an amine, aldehyde, and a 1,3-dicarbonyl compound. rsc.org

The mechanism of proline catalysis often involves the formation of an enamine or iminium intermediate. wikipedia.org In reactions like the one described for piperidine synthesis, L-proline can activate the aldehyde via iminium formation, facilitating a Knoevenagel-type condensation, or it can form an enamine with the 1,3-dicarbonyl compound, which then undergoes a Michael addition. rsc.org This dual activation capability makes L-proline a powerful catalyst for constructing complex heterocyclic scaffolds. nih.gov

Structural Elucidation and Conformational Analysis of 4 Piperidin 2 Yl Quinoline Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete spectral assignment for the parent 4-(piperidin-2-yl)quinoline is not extensively detailed in the available literature, analysis of related derivatives provides a clear indication of the expected chemical shifts and coupling patterns.

¹H NMR: The proton NMR spectrum is typically divided into two distinct regions. The downfield aromatic region (approximately 7.0-9.0 ppm) contains signals corresponding to the protons on the quinoline (B57606) ring system. The upfield aliphatic region (approximately 1.5-4.0 ppm) displays a complex set of signals from the protons on the piperidine (B6355638) ring. The proton at the C2 position of the piperidine ring, being adjacent to both a nitrogen atom and the quinoline ring, is expected to appear as a distinct multiplet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Aromatic carbons of the quinoline ring typically resonate in the 120-150 ppm range. The aliphatic carbons of the piperidine ring are found further upfield, generally between 20-60 ppm. The specific chemical shifts are influenced by the electronic environment and the presence of substituents on either ring system. For instance, in analogues like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, the piperidine carbons appear around 53-68 ppm, while the quinoline carbons are observed between 115-160 ppm. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Scaffold Note: These are generalized expected values based on related structures. Actual values may vary based on substitution and solvent.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic Protons7.0 - 9.0120 - 150
Piperidine Aliphatic Protons1.5 - 4.020 - 60
Piperidine N-H ProtonVariable (broad)-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, the spectrum reveals key vibrational bands. nih.gov A broad band in the region of 3400 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping. nih.gov The region between 2850-3000 cm⁻¹ corresponds to C-H stretching vibrations of the aliphatic piperidine ring. nih.gov Aromatic C-H stretches appear at slightly higher wavenumbers. Vibrations characteristic of the quinoline ring, including C=C and C=N stretching, are typically observed in the 1640-1430 cm⁻¹ region. nih.gov

Interactive Table: Key IR Absorption Bands for a this compound Derivative Data from (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol. nih.gov

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3411O-H / N-H stretchMedium, Broad
2949, 2920, 2856Aliphatic C-H stretchWeak
1641, 1602Aromatic C=C / C=N stretchMedium
1431C-H bendMedium
1305C-N stretchStrong
1104, 1128C-F stretch (from CF₃ groups)Very Strong
768Aromatic C-H out-of-plane bendStrong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. In techniques like electrospray ionization (ESI), this compound derivatives typically show a prominent protonated molecular ion peak [M+H]⁺. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural insights. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like HCN from the quinoline ring. chempap.org For piperidine-containing compounds, fragmentation often involves the cleavage of the piperidine ring or the loss of substituents attached to it. nih.gov

Interactive Table: Expected Mass Spectrometry Fragments for a Generic this compound Structure

Ion Description
[M]⁺ or [M+H]⁺Molecular Ion or Protonated Molecule
[M-HCN]⁺Loss of hydrogen cyanide from the quinoline core
[M-C₅H₁₀N]⁺Cleavage resulting in the loss of the piperidine moiety

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This technique is crucial for unambiguously determining the molecular conformation and understanding the intermolecular forces that govern crystal packing.

Dihedral Angle Studies and Molecular Planarity

Studies on analogous structures provide insight into the expected spatial relationship between the two ring systems. For instance, in a related 1-[3,4-dihydroquinolin-1(2H)-yl]-2-(pyridin-3-yl)diazene molecule, the mean planes of the fused benzene (B151609) and piperidine rings are not coplanar, forming a dihedral angle of 10.79(5)°. soton.ac.uk Similarly, analysis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde reveals a significant twist between the heterocyclic rings, with a dihedral angle of 40.59(7)° between the mean planes of the quinoline and piperazine (B1678402) systems. core.ac.ukresearchgate.netnih.gov This substantial deviation from coplanarity is a common feature in such linked aromatic-alicyclic structures.

Table 1: Dihedral Angles in Related Quinoline-Piperidine/Piperazine Structures
CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
1-[3,4-dihydroquinolin-1(2H)-yl]-2-(pyridin-3-yl)diazeneFused Benzene RingPiperidine Ring10.79(5) soton.ac.uk
2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehydeQuinoline Ring SystemPiperazine Ring40.59(7) core.ac.ukresearchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Computational methods serve as powerful tools for investigating the structural and electronic properties of this compound, providing insights that complement experimental data. These theoretical studies are crucial for understanding the molecule's preferred conformation, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely employed quantum chemical method for studying quinoline derivatives. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), as this combination provides a reliable balance between computational cost and accuracy for organic molecules. researchgate.netinpressco.comresearchgate.netnih.gov

DFT calculations are instrumental in determining the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge on the molecule's surface, highlighting potential sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to explore the conformational landscape of the molecule. By calculating the energies of different rotamers and conformers, the most stable, lowest-energy structure can be identified. For this compound, this involves determining the preferred orientation of the piperidine ring relative to the quinoline system and the conformational state (e.g., chair, boat, or twist-boat) of the piperidine ring itself.

Molecular Modeling and Geometry Optimization

Molecular modeling of this compound begins with the construction of a theoretical 3D structure. This initial model is then subjected to geometry optimization, a computational process that systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum potential energy. researchgate.net This optimized geometry represents the most stable conformation of the molecule in the gas phase. researchgate.net

The optimization is typically performed using DFT methods, such as B3LYP/6-31G(d,p), which reliably predict the structural parameters of organic compounds. inpressco.com The process continues until a stationary point on the potential energy surface is located, which is confirmed as a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a stable conformer. researchgate.net This procedure is essential for obtaining an accurate representation of the molecule's three-dimensional shape, which underpins its interaction with other molecules and its spectroscopic properties.

Prediction of Spectroscopic Properties (e.g., Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally determined structures. For this compound, DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help in the assignment of complex experimental spectra, distinguish between different isomers, and provide a deeper understanding of how the electronic environment of each atom influences its spectroscopic signature. For instance, theoretical calculations for related aromatic molecules show that ¹³C NMR chemical shifts are typically greater than 100 ppm. researchgate.net Comparing the computationally predicted spectrum with the experimental one serves as a robust method for structural confirmation. researchgate.net

Table 2: General Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons in Quinoline Derivatives
Carbon TypePredicted Chemical Shift (ppm)Reference
Aromatic Carbons (Quinoline Ring)> 100 researchgate.net
Carbonyl-attached Carbon (in derivatives)~165 researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Quinoline (B57606) Ring Activity

The quinoline scaffold is a privileged structure in drug discovery, and its biological activity can be finely tuned by introducing various substituents. biointerfaceresearch.com The nature and position of these substituents can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Positional and Electronic Effects of Substituents on Quinoline

The position of substituents on the quinoline ring is a critical determinant of biological activity. For instance, in the development of antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position was found to be essential for potent activity, as seen in the renowned drug Chloroquine. youtube.comyoutube.com This substitution is believed to enhance the basicity of the quinoline ring structure, which facilitates drug accumulation in the acidic food vacuole of the malaria parasite. nih.gov Conversely, substitutions at other positions, such as C-3 or C-8, can often lead to a decrease or complete loss of activity. youtube.comslideshare.net

The electronic effects of these substituents also play a significant role. Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the quinoline ring, influencing its ability to participate in crucial interactions like π-π stacking and hydrogen bonding with target receptors. mdpi.comresearchgate.net Studies on various quinoline derivatives have shown that EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, can enhance biological activity. rsc.orgnih.gov For example, the presence of an EDG can increase the electron density at a nearby nitrogen atom, making it a stronger hydrogen bond acceptor. mdpi.com In contrast, the effect of EWGs like nitro (-NO₂) or chloro (-Cl) can be more variable, sometimes enhancing potency and other times diminishing it, depending on the specific biological target and the position of the substituent. nih.govnih.gov

PositionSubstituent TypeGeneral Effect on ActivityRationale/Example
C-7 Electron-Withdrawing (e.g., -Cl)Often enhances activityIncreases basicity of the ring, crucial for antimalarial action (e.g., Chloroquine). youtube.comyoutube.com
C-2 Electron-Donating (e.g., -OCH₃)Can enhance activityMay improve binding affinity to specific targets. rsc.org
C-2 Electron-Withdrawing (e.g., -Cl)Can lead to loss of activityMay negatively impact necessary electronic interactions. rsc.org
C-3 Alkyl (e.g., -CH₃)Generally decreases activitySteric hindrance may disrupt binding. slideshare.net
C-8 Any substitutionCan abolish activityThis position is often intolerant to modification in 4-aminoquinolines. youtube.com
C-5 Amino (-NH₂)Can confer activityMay introduce new interaction points with the target. slideshare.net

Impact of Halogenation, Hydroxylation, and Alkylation on Biological Response

Specific chemical modifications to the quinoline ring, such as halogenation, hydroxylation, and alkylation, are key strategies in drug design to modulate a compound's biological profile.

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) is a common tactic in medicinal chemistry. As mentioned, a chlorine atom at the C-7 position of the quinoline ring is a hallmark of many potent antimalarial drugs. youtube.comnih.gov Halogenation can significantly alter a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.gov Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the ligand-receptor complex. semanticscholar.org Studies on 7-chloro-4-(phenylselanyl) quinoline analogues showed that introducing fluorine (-F) or trifluoromethyl (-CF₃) groups maintained antinociceptive and anti-inflammatory effects. nih.govresearchgate.net

Hydroxylation : Adding hydroxyl (-OH) groups introduces polarity and the capacity for hydrogen bonding, which can be critical for target recognition. The 8-hydroxyquinoline (B1678124) scaffold, for example, is well-known for its wide range of biological activities, partly due to the hydroxyl group's ability to chelate metal ions and form key hydrogen bonds. nih.gov However, the position is crucial; hydroxylation of the terminal amino group in the side chain of 4-aminoquinolines can reduce toxicity. youtube.com

Alkylation : The introduction of alkyl groups (e.g., methyl, ethyl) primarily affects the steric properties and lipophilicity of the compound. While often used to probe the size and shape of a receptor's binding pocket, alkylation of the quinoline ring itself must be approached with caution. Direct alkylation at the C-2 or C-3 positions of the quinoline core in 4-aminoquinoline (B48711) analogues often reduces activity, likely due to steric hindrance that prevents optimal binding. slideshare.netslideshare.netacs.org However, in other contexts, C-H bond alkylation has been used to successfully create functionalized quinolines with diverse biological applications. nih.gov

ModificationPosition on QuinolineExample SubstituentGeneral Impact on Biological Response
Halogenation C-7-ClSignificantly enhances antimalarial activity. youtube.comnih.gov
Halogenation Phenyl ring attached at C-4-F, -CF₃Can maintain or alter efficacy in anti-inflammatory analogues. researchgate.net
Hydroxylation C-8-OHConfers broad biological activity (antimicrobial, anticancer). nih.gov
Alkylation C-3-CH₃Decreases antimalarial activity. slideshare.net
Alkylation C-6Ether, EsterTolerated in some Rh-catalyzed alkylation reactions. acs.org

Contribution of Piperidine (B6355638) Moiety to Molecular Recognition

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to introduce a three-dimensional character and a basic nitrogen atom, which can be pivotal for molecular recognition. wikipedia.org In 4-(Piperidin-2-yl)quinoline, this moiety is not merely a linker but an active contributor to the pharmacophore.

Stereochemical Considerations of the Piperidine Ring

The piperidine ring in this compound is attached via its C-2 position, creating a chiral center. The stereochemistry at this position—whether it is in the (R) or (S) configuration—can have a profound impact on biological activity. The three-dimensional arrangement of atoms is critical for a precise fit into the binding pocket of a biological target. Different stereoisomers can exhibit vastly different affinities for a receptor, with one isomer often being significantly more active than the other. This is because the protein targets are themselves chiral, and thus they interact differently with the enantiomers of a chiral ligand. The piperidine ring typically adopts a stable chair conformation. wikipedia.org The orientation of the quinoline group (either axial or equatorial) relative to the piperidine ring will differ between the (R) and (S) isomers, leading to distinct presentations of the pharmacophore to the target protein. While specific studies on the separate enantiomers of this compound are not widely reported, the principle of stereoselectivity is a cornerstone of medicinal chemistry.

Role of Nitrogen Atom in Hydrogen Bonding and Electrostatic Interactions

The secondary amine nitrogen atom within the piperidine ring is a key functional group for molecular interactions. researchgate.net Being a basic center, this nitrogen is typically protonated at physiological pH, acquiring a positive charge. This positive charge allows it to form strong electrostatic interactions and salt bridges with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in a receptor's binding site. nih.gov

Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen (in its unprotonated state) can act as a hydrogen bond acceptor. nih.govkubinyi.de These hydrogen bonds are highly directional and play a crucial role in the specificity and stability of ligand-receptor binding. Docking studies of piperidine-based ligands have repeatedly shown the formation of a bidentate salt bridge between the protonated piperidine nitrogen and the carboxylate groups of residues like Glu172 and Asp126 in the sigma-1 receptor. nih.gov The precise positioning of this nitrogen atom is therefore essential for anchoring the ligand in the correct orientation within the binding pocket.

Impact of Piperidine Substitution Patterns on Ligand-Target Interactions

Modifying the piperidine ring with additional substituents is a common strategy to explore the topology of the binding site and optimize interactions. The size, shape, and electronic nature of substituents on the piperidine ring can influence binding affinity, selectivity, and pharmacokinetic properties. For example, adding bulky groups can probe for steric tolerance in the receptor pocket. Introducing polar groups can create new hydrogen bonding opportunities, while lipophilic groups can engage in hydrophobic interactions.

Linker Chemistry and Scaffold Optimization

The optimization of the this compound scaffold often involves modifying the linker between the quinoline and piperidine rings or altering the core structure itself. These modifications are crucial for enhancing potency, selectivity, and pharmacokinetic properties.

Evaluation of Different Linker Types and Their Geometrical Constraints

The nature and geometry of the linker connecting the quinoline core to a secondary pharmacophore or functional group are critical in determining the biological activity of the resulting molecule. Studies on related quinoline derivatives demonstrate that linker length and flexibility can significantly impact how a molecule interacts with its biological target.

For instance, in a series of 4-N-phenylaminoquinoline derivatives designed as potential cholinesterase inhibitors, the length of the carbon linker between the quinoline core and a terminal morpholine (B109124) group was systematically varied. The research indicated that derivatives with a shorter, two-methylene linker (-(CH₂)₂-) exhibited more potent inhibition of the enzyme Acetylcholinesterase (AChE) compared to those with longer three- or four-methylene linkers. nih.gov This suggests that the shorter linker provides the optimal distance and geometry for simultaneous binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

In another example involving a related scaffold, a methylene (B1212753) linker (-CH₂-) was used to connect a piperidine ring to the 4-position of a 2-(thiophen-2-yl)quinoline core, creating 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues. researchgate.net This relatively rigid, short linker positions the piperidine moiety in a specific spatial orientation relative to the quinoline system, which was found to be favorable for antiproliferative activity against several human cancer cell lines. researchgate.net

These findings highlight the principle that geometrical constraints imposed by the linker are a key consideration in molecular design. The optimal linker achieves a balance between conformational flexibility and pre-organization, allowing the molecule to adopt the ideal conformation for target binding.

Table 1: Impact of Linker Length on Acetylcholinesterase (AChE) Inhibition for Morpholine-Bearing Quinolines This table is based on analogous 4-N-phenylaminoquinoline structures to illustrate the principle of linker evaluation.

Linker Type (n)Compound SeriesGeneral AChE Inhibitory Potency
-(CH₂)₂-11g–11lHigher Potency
-(CH₂)₃-11a–11fLower Potency
-(CH₂)₄-11m–11rLower Potency

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or topological properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.comnih.gov This approach can be used to improve potency, enhance selectivity, alter metabolic stability, and reduce toxicity. nih.gov

In the context of the this compound scaffold, bioisosteric replacement can be applied to either the quinoline or the piperidine ring. For example, the quinoline ring system is a known isostere of other bicyclic heteroaromatic systems like cinnoline (B1195905). researchgate.net The replacement of a quinoline with a cinnoline was successfully used in the development of cinoxacin, an antibacterial agent that is an analogue of quinoline-based antibacterials. researchgate.net This demonstrates that replacing the quinoline core of this compound with a bioisosteric ring system could lead to novel compounds with potentially modulated biological activities.

Similarly, the piperidine ring can be replaced with other six-membered heterocycles. In the design of dopamine (B1211576) D2/D3 agonists, researchers have explored the replacement of a piperidine ring with a piperazine (B1678402) ring in quinoline-containing molecules. This substitution of a methylene group (-CH₂-) in piperidine with a nitrogen atom (-NH-) in piperazine alters the hydrogen bonding capacity, polarity, and basicity of the molecule, which can lead to different interactions with the target receptor. nih.gov Such a strategy could be employed on the this compound scaffold to fine-tune its pharmacological profile.

Scaffold Hopping and Analogue Generation

Scaffold hopping is a computational or rational design strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. uniroma1.itniper.gov.in This technique is valuable for generating new intellectual property, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and exploring new chemical space. niper.gov.in

The quinoline scaffold has been a frequent subject of scaffold hopping campaigns. In one notable example, researchers performed a scaffold hopping strategy to move from the drug candidate telacebec, which features an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core, to a novel series of 2-(quinolin-4-yloxy)acetamides for the treatment of tuberculosis. nih.gov This hop resulted in new quinoline-based analogues with potent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

Another study employed a scaffold hopping approach combined with a pharmacophore search to discover new inhibitors of the NorA efflux pump in Staphylococcus aureus. Starting from a quinoline-based lead compound, the in silico approach identified the quinazoline (B50416) core as a promising replacement. nih.gov Subsequent synthesis and testing confirmed that 2-arylquinazoline analogues were potent NorA inhibitors, demonstrating a successful hop from a quinoline to a quinazoline scaffold. nih.gov These examples underscore the utility of scaffold hopping to generate novel analogues based on the general structural features of the this compound core.

Table 2: Examples of Scaffold Hopping Strategies Involving the Quinoline Core

Original ScaffoldHopped ScaffoldTherapeutic Target / Activity
Imidazo[1,2-a]pyridine2-(Quinolin-4-yloxy)acetamideAntimycobacterial
QuinolineQuinazolineS. aureus NorA Efflux Pump Inhibition

Ligand-Based and Structure-Based Drug Design Approaches

Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds. Both ligand-based and structure-based approaches are widely applied to quinoline derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule's biological activity. researchgate.net This model can then be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules that match the pharmacophore and are likely to be active. researchgate.netnih.gov

This strategy has been successfully applied to quinoline-based compounds. In one study, a pharmacophore model was developed from a set of known antioxidant agents. The model, consisting of one aromatic ring and three hydrogen bond acceptor features, was used to screen chemical databases. nih.gov This virtual screening led to the identification of several hits, and subsequently, new quinoline-3-carbohydrazide (B3054276) derivatives were synthesized that fit the model and exhibited good antioxidant activity. nih.gov

In another instance, pharmacophore models were developed to identify inhibitors of the NorA efflux pump in bacteria. These models were then used to screen a library of virtual hits generated from a scaffold hopping approach on a lead quinoline structure, ultimately leading to the discovery of potent quinazoline-based inhibitors. nih.gov These studies show that a pharmacophore model could be constructed based on the this compound scaffold, assuming it has a known biological activity, to guide the discovery of new active compounds.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov It is used to understand structure-activity relationships and to screen virtual libraries for potential binders. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time.

The quinoline scaffold has been the subject of numerous molecular docking studies. For example, novel quinoline derivatives containing pyrimidine (B1678525) and pyrazoline moieties were designed and synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies were performed to predict their binding interactions within the NNRTI binding pocket of the HIV reverse transcriptase enzyme (PDB: 4I2P). nih.govtubitak.gov.tr The results showed good binding interactions, with some compounds exhibiting higher docking scores than standard drugs, indicating a strong binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. jocpr.comfiveable.me This method develops mathematical models that can predict the activity of new, unsynthesized molecules based on their structural features, thereby accelerating the design and optimization of potential drug candidates. fiveable.melongdom.org For scaffolds like quinoline, QSAR has been instrumental in developing mathematical relationships between the physicochemical properties of its derivatives and their biological activities. longdom.org These studies help to identify key structural features responsible for a compound's therapeutic action and guide the synthesis of more potent analogs. neliti.com

Research on quinoline-based compounds has utilized various QSAR techniques, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to explore their potential against a wide range of biological targets. ijpsnonline.commdpi.com These studies have been crucial in designing novel quinoline derivatives with enhanced efficacy as antimalarial, antibacterial, and antitubercular agents. nih.govnih.govnih.gov

Research Findings from QSAR Models

QSAR studies on quinoline derivatives, including those with structural similarities to this compound, have provided significant insights into the molecular properties that govern their biological activity.

For instance, a study focusing on quinoline-amino-piperidine derivatives as inhibitors of Mycobacterium DNA-Gyrase-B developed robust 2D and 3D-QSAR models. ijpsnonline.com The 2D-QSAR model demonstrated a high correlation coefficient (r² = 0.8507), indicating that 85.07% of the variance in the training set could be explained by the model. ijpsnonline.com Furthermore, its strong internal (q² = 0.7765) and external (pred_r² = 0.8364) predictive capacities confirm its reliability. ijpsnonline.com The 3D-QSAR model also showed significant statistical validity, with a predictive capacity of 78.43% (pred_r² = 0.7843). ijpsnonline.com

Similarly, in the context of antimalarial drug design, QSAR models have been developed for various quinoline analogs. One study on quinolon-4(1H)-imine derivatives against Plasmodium falciparum yielded a highly predictive QSAR model with a correlation coefficient (r²) of 0.910. unram.ac.id This model identified the atomic charges on specific carbon atoms (C3, C8, C10, C11, C17, and C18) as key electronic descriptors influencing antimalarial activity. unram.ac.id Another comprehensive study on 349 quinoline derivatives with activity against the P. falciparum 3D7 strain developed highly predictive 2D and 3D models, with external prediction (r²test) values of 0.878 (CoMFA), 0.876 (CoMSIA), and 0.845 (2D-QSAR). nih.gov

QSAR investigations into quinolinone-based thiosemicarbazones as antituberculosis agents identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for their activity. The developed model showed a strong correlation (R² = 0.83) and high statistical significance (F = 47.96). nih.gov For pyrimido-isoquinolin-quinone derivatives active against methicillin-resistant Staphylococcus aureus (MRSA), 3D-QSAR models indicated that steric, electronic, and hydrogen-bond acceptor properties are key contributors to their antibacterial action. mdpi.com These models demonstrated good statistical values for both internal (q² = 0.660 for CoMFA) and external validation (r² = 0.938 for CoMFA). mdpi.com

The findings from these studies consistently highlight that the biological activity of quinoline derivatives is influenced by a combination of steric, electronic, and hydrophobic properties. Descriptors such as lipophilicity (cLogP), the presence of specific functional groups like halogens, and the spatial arrangement of atoms are frequently identified as critical factors for potency. neliti.comnih.gov These models serve as a guide for the rational design of new compounds, such as analogs of this compound, by predicting their biological activities before their chemical synthesis. jocpr.comneliti.com

Data from QSAR Studies on Quinoline Derivatives

The tables below summarize the statistical validation parameters from various QSAR studies on quinoline analogs, demonstrating the predictive power of the generated models for different therapeutic targets.

Antitubercular Activity of Quinoline Derivatives
QSAR Modelr² (Correlation Coefficient)q² (Internal Validation)pred_r² (External Validation)Reference
2D-QSAR (Quinoline-amino-piperidines)0.85070.77650.8364 ijpsnonline.com
3D-QSAR (kNN-MFA)-0.57070.7843 ijpsnonline.com
QSAR (Quinolinone-thiosemicarbazones)0.83>0.5- nih.gov
Antimalarial Activity of Quinoline Derivatives
QSAR Modelr² (Correlation Coefficient)q² (Internal Validation)r²test (External Validation)Reference
MLR (Quinolon-4(1H)-imines)0.910-- unram.ac.id
2D-QSAR->0.50.845 nih.gov
3D-QSAR (CoMFA)->0.50.878 nih.gov
3D-QSAR (CoMSIA)->0.50.876 nih.gov
Antibacterial (Anti-MRSA) Activity of Quinoline Derivatives
QSAR Modelr² (Correlation Coefficient)q² (Internal Validation)-Reference
3D-QSAR (CoMFA)0.9380.660 mdpi.com
3D-QSAR (CoMSIA)0.8950.596 mdpi.com

Mechanistic Investigations of Biological Interactions of 4 Piperidin 2 Yl Quinoline Derivatives

Enzyme Inhibition Studies

Derivatives of 4-(piperidin-2-yl)quinoline have been identified as potent inhibitors of several key enzymes. The following sections delve into the specific mechanisms of inhibition for Dihydroorotate Dehydrogenase (DHODH), Cholinesterases (AChE and BuChE), Phosphodiesterase 10A (PDE10A), and Monoamine Oxidase A (MAO-A), as well as general principles of their binding to enzyme active sites.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Mechanisms

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target in the treatment of cancer and autoimmune diseases. nih.gov Quinoline (B57606) derivatives have emerged as potent inhibitors of human DHODH (hDHODH).

Structure-guided design approaches have led to the development of 4-quinoline carboxylic acid analogues that exhibit strong inhibitory activity. nih.gov These inhibitors are designed to interact with the brequinar-binding pocket of the enzyme. nih.gov Potent compounds have been discovered with IC50 values in the nanomolar range. For instance, analogue 41 demonstrated an IC50 of 9.71 ± 1.4 nM, and analogue 43 had an IC50 of 26.2 ± 1.8 nM. nih.gov

X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors. A cocrystal structure of analogue 43 with hDHODH revealed a novel water-mediated hydrogen bond interaction with the threonine residue T63. nih.gov Further optimization of the quinoline scaffold led to the development of a 1,7-naphthyridine analogue (46 , IC50 = 28.3 ± 3.3 nM) that forms a unique hydrogen bond with the tyrosine residue Y356. nih.gov These findings highlight the importance of establishing new electrostatic interactions within the enzyme's active site to enhance inhibitory potency. nih.gov The inhibition of DHODH by these compounds leads to pyrimidine depletion, which in turn halts the cell cycle progression at the S-phase, a critical stage for DNA synthesis. nih.gov

CompoundTarget EnzymeIC50 (nM)
Analogue 41hDHODH9.71 ± 1.4
Analogue 43hDHODH26.2 ± 1.8
Analogue 46 (1,7-naphthyridine)hDHODH28.3 ± 3.3

Cholinesterase (AChE and BuChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov A variety of piperidinyl-quinoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

One series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were found to be dual inhibitors of both AChE and BuChE. nih.gov Kinetic analysis of the most potent compounds from this series demonstrated a mixed-type inhibition of AChE. nih.gov This suggests that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. nih.gov The length of the methylene (B1212753) side chain and the substitution pattern on the 4-N-phenyl ring were found to be critical for inhibitory potency. nih.gov

In another study, piperidinyl-quinoline acylhydrazone derivatives were synthesized and showed potent and selective inhibition of AChE and BuChE. nih.gov Compound 8c emerged as a lead inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, while compound 8g was a selective inhibitor of BuChE with an IC50 of 1.31 ± 0.05 µM. nih.gov Molecular docking studies supported these findings, revealing that the piperidine (B6355638) ring is involved in π-sigma and π-alkyl bonds, and the quinoline core engages in π-π stacking interactions within the active sites of the enzymes. nih.gov

Compound SeriesTarget EnzymeKey FindingsIC50 Values
4-N-phenylaminoquinoline derivativesAChE and BuChEMixed-type dual inhibitors. nih.govCompound 11g : AChE = 1.94 ± 0.13 µM, BuChE = 28.37 ± 1.85 µM nih.gov
Piperidinyl-quinoline acylhydrazonesAChE and BuChEPotent and selective inhibitors. nih.govCompound 8c (AChE): 5.3 ± 0.51 µM, Compound 8g (BuChE): 1.31 ± 0.05 µM nih.gov

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, particularly in the striatum, and its inhibition is a promising therapeutic approach for schizophrenia and other neuropsychiatric disorders. researchgate.net Several classes of quinoline derivatives have been developed as potent PDE10A inhibitors.

One study focused on the design of novel PDE10A inhibitors with improved metabolic stability, starting from the lead compound 2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (MP-10). researchgate.net Replacement of the phenoxymethyl part of MP-10 led to the identification of compounds with moderate to potent PDE10A inhibitory activity. For example, replacing the phenoxymethyl linker with a piperidin-ethyl or piperidine-methyl spacer resulted in a loss of activity, suggesting that the strong basicity of the aliphatic amine had a negative impact. researchgate.net However, a derivative with a non-basic oxy-n-propyl linker showed potent activity with an IC50 of 8.9 nM. researchgate.net

Another series of cinnoline (B1195905) and benzimidazole analogues, some incorporating a piperidine moiety, were synthesized and evaluated as PDE10A inhibitors. nih.gov Several of these compounds displayed high potency, with IC50 values in the low nanomolar range. For instance, compounds 26a , 26b , and 33c had IC50 values of 1.52 ± 0.18 nM, 2.86 ± 0.10 nM, and 3.73 ± 0.60 nM, respectively. These compounds also exhibited high selectivity for PDE10A over other PDE families. nih.gov

CompoundScaffoldPDE10A IC50 (nM)
Derivative with oxy-n-propyl linkerQuinoline8.9 researchgate.net
26aCinnoline1.52 ± 0.18 nih.gov
26bCinnoline2.86 ± 0.10 nih.gov
33cBenzimidazole3.73 ± 0.60 nih.gov

Monoamine Oxidase A (MAO-A) Inhibition Pathways

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines and are important targets for the treatment of depression and neurodegenerative diseases. nih.gov Quinoline and its derivatives have been shown to inhibit MAO-A.

Studies have demonstrated that quinoline itself acts as a competitive inhibitor of MAO-A. nih.gov In contrast, it inhibits MAO-B through a non-competitive mechanism and is significantly more potent against MAO-A. nih.gov

More complex derivatives, such as pyridazinobenzylpiperidines, have also been investigated. nih.gov While many of these compounds showed a preference for MAO-B inhibition, some exhibited activity against MAO-A. For example, compound S15 was the most potent MAO-A inhibitor in one series, with an IC50 of 3.691 µM, followed by compound S5 with an IC50 of 3.857 µM. nih.gov Kinetic studies of potent MAO-B inhibitors from this class, such as S5 and S16 , revealed a competitive and reversible type of inhibition. nih.gov

CompoundTarget EnzymeIC50 (µM)Inhibition Type
QuinolineMAO-APotent (specific value not provided) nih.govCompetitive nih.gov
S15MAO-A3.691 nih.govNot specified
S5MAO-A3.857 nih.govNot specified
S5MAO-B0.203 nih.govCompetitive, Reversible nih.gov

General Enzyme Active Site Binding and Modulation

The diverse inhibitory activities of this compound derivatives stem from their ability to form multiple types of interactions within the active sites of various enzymes. Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating these binding modes.

A common feature across different enzyme targets is the involvement of the quinoline and piperidine rings in key interactions. The quinoline core frequently participates in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the active site. nih.govmdpi.com For instance, in cholinesterase inhibition, the quinoline moiety has been observed to form π-π stacked interactions. nih.gov

The piperidine ring also plays a crucial role, often engaging in π-sigma and π-alkyl linkages. nih.gov The substituents on both the quinoline and piperidine rings are critical for modulating potency and selectivity. For example, in DHODH inhibitors, strategically placed groups on the quinoline structure can form novel hydrogen bonds with specific residues like T63 and Y356. nih.gov Similarly, for cholinesterase inhibitors, the nature and length of linkers and substituents on the piperidine-associated phenyl ring dictate whether the compound acts as a dual inhibitor or is selective for one enzyme isoform. nih.gov

Molecular docking of quinoline-piperazine hybrids with DT-diaphorase (NQO1) has shown that the 1,4-quinolinedione moiety is located near the FAD cofactor and aromatic residues such as Tyr128, Trp105, and Phe178, highlighting the importance of hydrophobic interactions. mdpi.com These studies collectively underscore the versatility of the this compound scaffold in forming specific and potent interactions with diverse enzyme active sites.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives containing the piperidine and quinoline scaffolds have been shown to bind to and modulate the activity of various receptors, including the nociceptin and sigma receptors.

A series of N-(4-piperidinyl)-2-indolinones were identified as a novel structural class of ligands for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. nih.gov A key finding from this research was that modifications to the N-substituent of the piperidine ring could produce both potent agonists and antagonists. This is reminiscent of the opioid field, where changes to the nitrogen substituent can convert an agonist into an antagonist. nih.gov This highlights the critical role of the piperidine N-1 substituent in determining the functional activity (agonist versus antagonist) at the NOP receptor. nih.gov

Furthermore, 4-aminoquinoline (B48711) derivatives have been identified as a distinct class of NOP receptor ligands. nih.gov Extensive SAR studies on a lead compound led to the discovery of JTC-801, a potent and selective NOP receptor antagonist with a binding affinity (Ki) of 44.5 nM for the human receptor. nih.gov

Derivatives containing a piperidine motif have also shown high affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological disorders. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) was found to be a potent σ1 receptor agent with a Ki of 1.45 nM for the human σ1 receptor and 290-fold selectivity over the σ2 subtype. sciforum.net Molecular docking studies indicated that the N-benzyl-piperidinium system of these compounds binds to a specific pocket within the receptor, stabilized by interactions with key amino acid residues like Glu73. sciforum.net

Interaction with G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling by responding to a wide variety of external stimuli. nih.gov The interaction of ligands with GPCRs initiates conformational changes that trigger intracellular signaling cascades, often involving G proteins. mdpi.com Derivatives of this compound have been investigated as ligands for various GPCRs. The nature of the interaction—whether agonistic or antagonistic—is heavily influenced by the specific substitutions on the piperidine ring. For instance, in studies on the Nociceptin receptor (NOP), a member of the opioid receptor family of GPCRs, modifications to the piperidine N-substituent of N-(4-piperidinyl)-2-indolinones were shown to determine the functional outcome. nih.gov Ligands where a saturated lipophilic substituent was directly linked to the piperidyl N-1 acted as NOP agonists, while those linked via a methylene group behaved as antagonists. nih.gov This demonstrates that the piperidine moiety is a critical determinant of efficacy and can be modified to fine-tune the pharmacological activity at GPCRs. nih.gov The formation of these ligand-receptor complexes can modulate signaling pathways and interactions with other membrane proteins. merckmillipore.com

Nuclear Receptor Ligand Interactions

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small molecules. The characterization of ligands for these receptors is crucial for understanding their biological roles and for drug development. nih.gov While direct studies on this compound itself are specific, the broader class of heterocyclic compounds, including indole derivatives with structural similarities, has been shown to interact with nuclear receptors. For example, certain bis-indole derivatives have been identified as dual ligands for Nuclear Receptor 4A1 (NR4A1) and NR4A2, binding directly to their ligand-binding domains (LBDs) and inhibiting their transactivation functions. mdpi.com The interaction is governed by specific contacts between the ligand and amino acid side-chains within the LBD. mdpi.com Methods to evaluate the effect of small molecules on the binding interactions between a nuclear receptor and peptide co-regulators often employ multiplexed systems, which allow for a rapid characterization of ligand-induced protein conformations. nih.gov Such approaches could be applied to screen and characterize this compound derivatives for their potential as nuclear receptor modulators.

Cannabinoid Receptor (CB1R) Antagonism

The Cannabinoid Receptor 1 (CB1R), a GPCR, is a significant therapeutic target involved in regulating energy homeostasis, metabolism, and reward pathways. jbclinpharm.orgmdpi.com A number of this compound derivatives have been explored as CB1R antagonists. The first marketed CB1R antagonist, Rimonabant, features a piperidine group and functions as an inverse agonist. jbclinpharm.orgnih.gov CB1R antagonists operate by blocking the receptor, which can blunt lipogenic responses and inhibit the proliferation of preadipocytes. jbclinpharm.orgmdpi.com The development of CB1R antagonists has evolved to include neutral antagonists, which differ from inverse agonists and may offer an improved clinical profile. researchgate.net The binding affinity and selectivity of these compounds are critical parameters. For example, Rimonabant exhibits a high affinity for CB1R with a Ki value of 2 nM, while showing much lower affinity for CB2R (Ki >1000 nM). jbclinpharm.org The search for new antagonists has led to the discovery of molecules like LH-21, which also binds to the CB1 receptor. nih.gov

CompoundReceptor TargetActivityKi Value (nM)Selectivity
RimonabantCB1RInverse Agonist/Antagonist2>500-fold vs CB2R
AM4113CB1RNeutral AntagonistNot SpecifiedHigh
AM6527CB1RNeutral AntagonistNot Specified~100-fold vs CB2R

Interactions with Nucleic Acids and Cellular Processes

Beyond receptor-mediated signaling, the biological effects of this compound derivatives can be attributed to their direct interactions with nucleic acids and their subsequent interference with fundamental cellular processes like protein synthesis and cell division.

DNA Intercalation and Related Cellular Disruptions

DNA intercalation is a mechanism of action for several anticancer agents, where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Several quinoline derivatives have been confirmed to act as DNA intercalators. nih.govnih.gov For instance, the tetracyclic quinoline compound 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) has been shown to be a typical DNA intercalator through spectral, topological, and molecular docking studies. nih.gov Similarly, Amsacrine, a quinoline derivative approved for treating acute leukemias, functions in part through DNA intercalation. nih.gov This mode of binding can lead to significant cellular disruption, including the inhibition of cancer cell proliferation. nih.gov The affinity for DNA can be influenced by the structure of the molecule, with some quinoline-glucose hybrids showing notable binding to calf thymus DNA (CT-DNA). researchgate.net

Cell Cycle Modulation and Apoptosis Induction Mechanisms

By interacting with DNA and other cellular targets, many quinoline and piperidine derivatives can disrupt the normal progression of the cell cycle and induce apoptosis (programmed cell death). nih.govmdpi.com The quinoline derivative BPTQ, a DNA intercalator, induces a dose-dependent inhibition of cancer cell proliferation by arresting cells at the S and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by these compounds can occur through various mechanisms. Studies have shown that piperidone derivatives can induce the accumulation of reactive oxygen species (ROS), cause mitochondrial depolarization, and activate caspases-3/7, which are key executioners of apoptosis. nih.gov Similarly, other quinoline derivatives have been shown to activate the mitochondria-mediated apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and an increase in the Bax:Bcl-2 ratio. nih.gov Furthermore, the activation of the tumor suppressor protein p53 is another crucial mechanism, as activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. mdpi.com

Compound ClassCellular EffectKey Molecular EventsCell Lines Affected
PiperidonesApoptosis, Cell Cycle AlterationROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation (sub-G0/G1 increase). nih.govLymphoma, Colon. nih.gov
BPTQ (Quinoline Derivative)Cell Cycle Arrest, ApoptosisArrest at S and G2/M phases, decreased mitochondrial membrane potential, increased Bax:Bcl-2 ratio, caspase activation. nih.govLeukemia. nih.gov
Indoloquinoline DerivativesApoptosis, Cell Cycle DisruptionActivation of caspase-3 and p53, deactivation of PCNA, Ki67, and VEGF. mdpi.comLiver, Colon, Breast, Lung. mdpi.com
Trans-platinum piperidine complexesApoptosisEarly phosphatidylserine exposure, caspase activation, efficient DNA platination. nih.govC-26, OV-1063. nih.gov

In Vitro Metabolic Stability and Biotransformation Studies

Cytochrome P450 (CYP) Isozyme-Mediated Metabolism (e.g., CYP3A4, CYP2C8)

The oxidative metabolism of this compound derivatives is largely attributed to the action of cytochrome P450 enzymes, with CYP3A4 and CYP2C8 often playing significant roles in the biotransformation of molecules containing quinoline and piperidine scaffolds.

Quinoline Ring Metabolism: The quinoline moiety is susceptible to oxidative metabolism. Metabolite identification studies on various quinoline-containing compounds have indicated that oxidation on the quinoline ring is a prevalent metabolic route. This can lead to the formation of hydroxylated metabolites. The introduction of electron-deficient heterocycles, as a strategy in drug design, has been shown to reduce such oxidative metabolism and lower in vitro clearance.

Piperidine Ring Metabolism: The piperidine ring is also a primary site for CYP-mediated metabolism. Key metabolic pathways for piperidine-containing drugs include:

Hydroxylation: CYP enzymes, particularly CYP3A4 and CYP2C8, can catalyze the hydroxylation of the piperidine ring. For instance, in the metabolism of the insulin secretagogue repaglinide, which contains a piperidine ring, CYP2C8 is the major enzyme responsible for hydroxylation on this ring system.

N-dealkylation: This is a common metabolic pathway for N-substituted piperidines, often catalyzed by CYP3A4. For many 4-aminopiperidine drugs, N-dealkylation is a major route of metabolism.

Ring Opening: Oxidative opening of the piperidine ring can also occur, leading to the formation of dicarboxylic acid metabolites.

Theoretical studies have suggested that for some piperidine-containing drugs, the piperidine ring can be positioned in proximity to the heme porphyrin of CYP3A4 for catalysis. The electronic properties of substituents on the piperidine ring can influence the direction of metabolism.

The following table summarizes the potential CYP-mediated metabolic pathways for this compound derivatives based on the metabolism of related structures.

Metabolic PathwayInvolved Isozymes (Examples)Potential Metabolites
Quinoline Ring HydroxylationCYP3A4, other CYPsHydroxy-quinolines
Piperidine Ring HydroxylationCYP2C8, CYP3A4Hydroxy-piperidines
N-dealkylation (of N-substituted derivatives)CYP3A4N-dealkylated piperidines
Piperidine Ring OpeningCYP2C8, CYP3A4Dicarboxylic acid derivatives

Esterase Activity and Hydrolysis Pathways

Ester derivatives of this compound are susceptible to hydrolysis by esterases, a class of enzymes widely distributed in the body. This metabolic pathway is particularly relevant for prodrug strategies, where an ester linkage is used to improve physicochemical properties or to achieve targeted drug delivery.

In vitro studies with synthetic cannabinoid receptor agonists containing a quinolin-8-yl ester have demonstrated that ester hydrolysis is a significant metabolic step. This hydrolysis can be catalyzed by human carboxylesterases (hCES), with hCES1 isoforms being implicated in the cleavage of the ester bond. It is also noted that non-enzymatic ester hydrolysis can occur. The hydrolysis of the ester results in the formation of a carboxylic acid and an alcohol.

The general scheme for esterase-mediated hydrolysis of a hypothetical ester derivative of this compound is as follows:

This compound-Ester + H₂O --(Esterase)--> this compound-Carboxylic Acid + Alcohol

The rate and extent of ester hydrolysis can be influenced by the steric and electronic properties of the ester group.

Identification and Characterization of Phase I and Phase II Metabolites

The biotransformation of this compound derivatives involves a sequence of Phase I and Phase II metabolic reactions, leading to the formation of various metabolites that are generally more water-soluble and readily excreted.

Phase I Metabolites: Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation and hydrolysis. As discussed, the key Phase I metabolites of this compound derivatives are expected to be:

Hydroxylated products: Resulting from the oxidation of the quinoline or piperidine rings.

N-dealkylated metabolites: For derivatives with substituents on the piperidine nitrogen.

Carboxylic acids: Formed from the hydrolysis of ester derivatives.

Ring-opened products: Arising from the oxidative cleavage of the piperidine ring.

Phase II Metabolites: Phase I metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility. Common Phase II metabolic pathways include:

Glucuronidation: This is a major Phase II reaction where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups. The hydroxylated metabolites of the quinoline and piperidine rings, as well as the carboxylic acid from ester hydrolysis, are potential substrates for glucuronidation.

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxyl groups. Hydroxylated metabolites of the quinoline ring have been shown to undergo sulfation.

The following table provides a summary of the potential Phase I and Phase II metabolites of this compound derivatives.

PhaseMetabolic ReactionFunctional Group TargetedResulting Metabolite Class
Phase I HydroxylationQuinoline or Piperidine RingHydroxylated derivatives
N-dealkylationN-alkyl substituent on piperidineN-dealkylated derivatives
Ester HydrolysisEster groupCarboxylic acids
Ring OpeningPiperidine RingDicarboxylic acids
Phase II GlucuronidationHydroxyl or Carboxyl groupsGlucuronide conjugates
SulfationHydroxyl groupSulfate conjugates

Future Directions and Emerging Research Avenues for 4 Piperidin 2 Yl Quinoline

Exploration of Novel Biological Targets

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with derivatives showing activity against a vast array of biological targets. mdpi.comnih.gov Future research on 4-(Piperidin-2-yl)quinoline should systematically explore its potential to interact with novel and therapeutically relevant biological molecules beyond the currently established domains for similar compounds.

Initial investigations could focus on targets where quinoline and piperidine (B6355638) moieties have independently shown promise. For instance, various quinoline derivatives are known to inhibit protein kinases, including Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in oncology. nih.govrsc.org The antiplasmodial activity of quinoline-piperidine conjugates against both chloroquine-sensitive and resistant strains of P. falciparum suggests that targets within the parasite remain a high-priority area. nih.gov A systematic screening of this compound against a panel of kinases, proteases, and parasitic enzymes could uncover unexpected inhibitory activities.

Table 1: Potential Biological Target Classes for this compound

Target Class Examples Rationale for Exploration
Protein Kinases EGFR, HER-2, PI3Kα Quinoline scaffolds are prevalent in kinase inhibitors used in oncology. mdpi.comrsc.org
Parasitic Proteins Plasmepsins, Falcipains Quinoline-piperidine structures have demonstrated potent antiplasmodium activity. nih.gov
Neuroreceptors Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Quinoline hybrids are investigated as multi-target agents for neurodegenerative diseases like Alzheimer's. mdpi.com

Development of Advanced Synthetic Methodologies

While classical methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, future efforts should focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its analogues. nih.govmdpi.com Advanced methodologies could provide better control over regioselectivity and stereochemistry, which is crucial for this chiral compound, and facilitate the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.

Modern synthetic strategies that could be adapted include:

Transition-Metal-Catalyzed C-H Activation/Annulation: These methods allow for the direct formation of the quinoline ring from simpler precursors, often with high atom economy and fewer steps. mdpi.com

Mechanochemical Synthesis: Solvent-free or low-solvent mechanochemical processes represent a green chemistry approach that can lead to high yields and novel reactivity. researchgate.net

Photocatalysis and Electrochemistry: These techniques can enable transformations under mild conditions that are not achievable through traditional thermal methods. nih.gov

[4+2] Annulation Strategies: The use of novel dienophiles and dienes, such as those derived from 2-azidobenzaldehydes, can provide access to uniquely substituted quinoline cores. nih.gov

Table 2: Comparison of Synthetic Approaches for Quinoline Scaffolds

Methodology Description Potential Advantages for this compound Synthesis
Classical Methods (e.g., Friedländer) Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Well-understood and reliable for basic scaffolds.
C-H Activation/Annulation Direct coupling of C-H bonds with alkynes or other partners to form the heterocyclic ring, often catalyzed by metals like Rh, Ru, or Cu. mdpi.com High efficiency, step economy, and potential for novel functionalization patterns.
Mechanochemistry Using mechanical force (e.g., ball milling) to induce chemical reactions. researchgate.net Reduced solvent waste, potentially faster reaction times, and access to different product profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For this compound, these computational tools can be leveraged to design novel analogues with optimized properties.

Future research directions include:

Generative Models: Using variational autoencoders (VAEs) or generative adversarial networks (GANs) to generate novel molecular structures based on the this compound scaffold, exploring new chemical space for improved activity or reduced off-target effects. easpublisher.com

Predictive QSAR and Property Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models using deep neural networks (DNNs) to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives before their synthesis. mdpi.com

Reaction Prediction and Synthesis Planning: Employing ML algorithms to predict the regioselectivity of reactions on the quinoline core or to devise optimal, multi-step synthetic pathways to complex target molecules. doaj.org

Investigation of Multifunctional Pharmacological Profiles

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The hybrid nature of this compound, combining two pharmacologically active scaffolds, makes it an ideal candidate for exploration as a multi-target agent.

Future research should investigate its potential to concurrently inhibit targets involved in distinct but related pathological pathways. For example, in Alzheimer's disease, a single compound that inhibits both acetylcholinesterase and key kinases involved in tau hyperphosphorylation could offer significant therapeutic advantages. mdpi.com Similarly, dual-targeting of EGFR and HER-2 is a validated approach in cancer therapy. rsc.org Docking studies followed by in vitro enzymatic and cellular assays could be used to screen this compound against pairs of validated targets from different disease areas.

Applications in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology. Chemical probes are small molecules used to study biological systems and validate drug targets. nih.govpageplace.de

Future work could focus on modifying the this compound structure to create bespoke chemical probes. This could involve:

Attachment of Reporter Tags: Incorporating fluorescent dyes, biotin, or photo-affinity labels to visualize the compound's subcellular localization or to identify its protein binding partners via pull-down experiments.

Development of Spin-Labeled Probes: Attaching a stable radical, such as a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) group, would allow for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study the compound's interaction with its biological target in real-time. nih.gov

By developing such probes, researchers can gain deeper insights into the mechanism of action of this class of compounds and uncover new biological pathways, further solidifying the foundation for future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(Piperidin-2-yl)quinoline derivatives?

  • Methodological Answer : Acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) is a common approach, yielding spiro[piperidine-4,2'-quinoline] derivatives in high yields (>80%). IR and GC-MS are critical for structural validation, though molecular ion peaks may exhibit low intensity (0.5–8.0%), necessitating complementary techniques like NMR . For nitro-to-amine reductions, Fe/HCl systems enable cyclization and aromatization to form quinoline-indole hybrids, offering a cost-effective pathway .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic methods:

  • IR : Detects functional groups (e.g., acyl C=O stretches at ~1650 cm⁻¹).
  • GC-MS : Identifies molecular ions (despite low intensity) and fragmentation patterns.
  • NMR : Resolves piperidine ring conformations and quinoline substituent positions.
    For crystallographic validation, X-ray diffraction (as in 4-(adamantan-1-yl)quinoline derivatives) provides unambiguous confirmation .

Q. What biological activities are associated with this compound scaffolds?

  • Methodological Answer : These compounds exhibit diverse bioactivities:

  • Antimicrobial : Antibacterial properties against Gram-positive/negative strains via membrane disruption (tested via MIC assays) .
  • Neurological : 4-(2-(Piperidin-2-yl)ethoxy)quinoline derivatives act as somatostatin receptor subtype 2 agonists, relevant for cognitive disorder therapy .
  • Kinase Inhibition : Quinoline-linked c-Met inhibitors (e.g., SGX523) show antitumor potential but require stability optimization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives?

  • Methodological Answer : Enzymatic kinetic resolution or chiral auxiliaries enable enantioselective synthesis. For example, (+)-conhydrine analogs with piperidine units were synthesized using asymmetric catalysis, validated by chiral HPLC or polarimetry . Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .

Q. What strategies resolve contradictions in analytical data (e.g., low GC-MS ion intensity)?

  • Methodological Answer : Low molecular ion intensity in GC-MS (as observed in spiro-piperidine-quinolines ) may arise from thermal decomposition. Mitigation strategies:

  • Use softer ionization methods (e.g., ESI-MS).
  • Cross-validate with high-resolution MS (HRMS) and isotopic labeling.
  • Pair with NMR or X-ray data for structural confirmation .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., halogenation at quinoline C-6/C-7, piperidine N-acylation) .
  • Step 2 : Test biological activity (e.g., IC₅₀ in kinase assays or receptor binding affinity ).
  • Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions .

Q. What in vivo models are suitable for evaluating this compound-based therapeutics?

  • Methodological Answer :

  • Cognitive Disorders : Rodent Morris water maze tests for memory enhancement (inspired by (+)-conhydrine studies ).
  • Cancer : Xenograft models using c-Met-dependent tumors (e.g., SGX523 efficacy trials ).
  • Toxicity : ADMET profiling (e.g., CYP450 inhibition assays) to assess metabolic stability .

Key Considerations for Research Design

  • Analytical Pitfalls : Low MS ion intensity requires multi-technique validation .
  • SAR Complexity : Piperidine conformation (chair vs. boat) and quinoline substituent position (C-4 vs. C-8) critically influence bioactivity .
  • Ethical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.